![molecular formula C19H16N4O5S B3263757 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide CAS No. 379724-03-5](/img/structure/B3263757.png)
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide
Descripción general
Descripción
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide, also known as NSC745887, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of cancer therapy. This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of multiple cellular pathways that are essential for cancer cell survival and proliferation. One proposed mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules and prevents cancer cells from dividing. Another proposed mechanism involves the inhibition of DNA synthesis, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of cell cycle progression, and the activation of apoptotic pathways. In addition, this compound has been shown to exhibit anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide as a research tool is its potent anti-cancer activity, which makes it a useful compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to guide the selection of patients for clinical trials. Finally, there is potential for the development of combination therapies that incorporate this compound with other anti-cancer drugs to increase its efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide has been the subject of extensive research for its potential applications in cancer therapy. Studies have shown that this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anti-cancer drugs.
Propiedades
IUPAC Name |
3-nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c20-29(26,27)17-9-10-18(19(12-17)23(24)25)22-21-13-14-5-4-8-16(11-14)28-15-6-2-1-3-7-15/h1-13,22H,(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKKBIRXGVDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



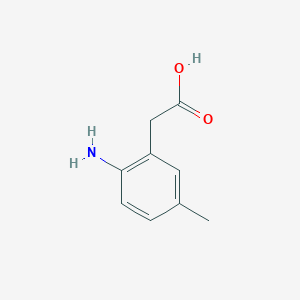
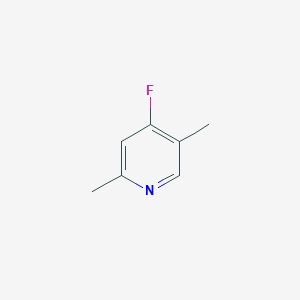
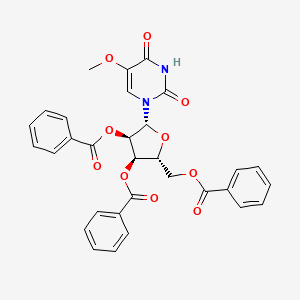
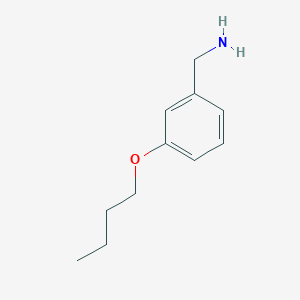
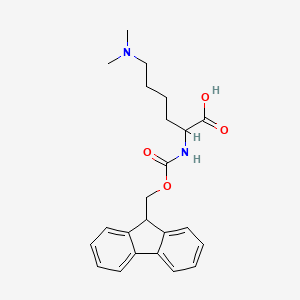

![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)
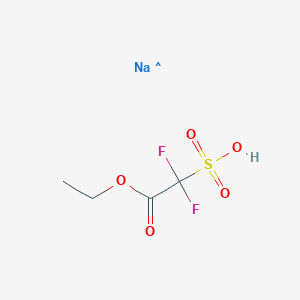



![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)
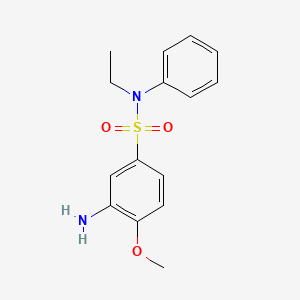
![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)